N-[N-(3-(4-Amino-1-piperidinyl-carbonyl)-2(R)-benzylpropionyl)-L-histidinyl]-(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide acetate (S 2864)
Compound Description: S 2864 is a non-peptide renin inhibitor. In vitro studies demonstrated its potent inhibition of purified human plasma renin with an IC50 of 3.8 x 10(-10) mol/l. Notably, S 2864 exhibited specificity for renin without affecting related human aspartyl proteases like cathepsin E, cathepsin D, or pepsin []. In vivo studies using anesthetized sodium-depleted rhesus monkeys revealed a significant decrease in mean arterial blood pressure following intraduodenal administration of S 2864 (2 mg/kg). This effect, a reduction of approximately 27% from 94 +/- 8 to 62 +/- 6 mmHg, lasted for 90 minutes [].
Compound Description: This compound is identified as a potential therapeutic agent for various cancers, including gastric, ovarian, non-small cell lung, and colorectal cancers [, ]. Its mechanism of action and specific targets are not explicitly detailed in the provided abstracts.
Compound Description: This compound is a potent and selective CGRP antagonist, designed and synthesized as part of a program aimed at developing new migraine treatments []. Intravenous administration of this compound effectively treated acute migraine headaches in a proof-of-concept study [].
Compound Description: These compounds, incorporating morpholine, piperidine, and 4-methyl piperizine moieties, were synthesized and characterized for potential antimicrobial activity []. Docking studies and biological evaluations were conducted to assess their efficacy.
Compound Description: This compound, a 5-chlorosalicylic acid derivative incorporating a morpholine moiety, was synthesized and its crystal structure was determined using X-ray analysis []. Biological assays revealed its notable molluscicidal effect.
Compound Description: This compound, an indazole derivative containing an N-phenylcyclopropane-1,1-dicarboxamide scaffold, was synthesized and its structure was confirmed by various analytical techniques, including single-crystal X-ray diffraction []. It exhibited significant inhibitory activity against several cancer cell lines.
Compound Description: This series of compounds, incorporating a piperidinyl moiety within a thienotetrahydroisoquinoline framework, were synthesized and characterized []. Certain derivatives demonstrated promising antimicrobial activity against various pathogenic bacteria and fungi.
3-[(4′-Morpholine)-carbonyl or ethoxycarbonyl]-4-anilinoqunolines
Compound Description: This series of 4-anilinoquinolines, featuring a 4′-morpholine-carbonyl or ethoxycarbonyl group at the C3 position, were synthesized and evaluated for their antitumor activities []. They displayed inhibitory activities against HeLa, HepG2, and BGC-823 cancer cell lines, suggesting their potential as anticancer agents.
Compound Description: SCH66336 is a well-known farnesyltransferase (FTase) inhibitor []. While it exhibits inhibitory effects on VEGF-induced angiogenic signaling, its potency was found to be significantly lower than that of LB42708, another FTase inhibitor.
Compound Description: This compound, a selective estrogen receptor modulator (SERM), exhibits potent estrogen antagonist properties in the breast and uterus while displaying estrogen agonist-like actions on bone tissues and serum lipids []. It demonstrates a 10-fold increase in estrogen antagonist potency compared to raloxifene in an in vitro estrogen-dependent cell proliferation assay using human breast cancer cells (MCF-7) [].
Compound Description: ICA-105574 is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel, primarily functioning by removing hERG channel inactivation []. It exhibits a steep potentiation of current amplitudes, exceeding 10-fold with an EC50 value of 0.5 ± 0.1 μM [].
Compound Description: These compounds are halogenated derivatives designed as inhibitors of the vesicular acetylcholine transporter (VAChT) []. They exhibit high affinity for VAChT (K(i) values ranging from 0.66 to 2.7 nM) and demonstrate selectivity over sigma(1) and sigma(2) receptors [].
Compound Description: FeH2L·H2O, a poorly soluble iron(II) compound, transforms into water-soluble aminium derivatives upon interaction with organic amines like monoethanolamine, tris(hydroxymethyl)aminomethane, 1,8-diamino-3,6-dioxooctane, and morpholine [, ]. These derivatives, particularly the morpholinium iron chelate FeH2L·HN(CH2CH2)2O, demonstrate significant effects as microfertilizers, enhancing the yield and grain characteristics of spring wheat under foliar treatment [, ].
Compound Description: NiK‐21273 is a novel, potent, and selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist []. Studies investigated its acute and long-term antiparkinsonian effects in comparison to another NOP receptor antagonist, SB‐612111.
Compound Description: These compounds belong to a group of synthetic cannabinoid receptor agonists (SCRAs) with sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine structures []. They were characterized for their analytical profiles, including data on impurities, to aid in forensic and clinical investigations related to new psychoactive substances (NPS) [].
Compound Description: PNU-69176E acts as a positive allosteric modulator of the human 5-hydroxytryptamine-2C (5-HT2C) receptor, a potential target for anxiolytics and antiobesity drugs []. It enhances [3H]5-HT binding and renders receptors constitutively active [].
Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting antiviral effects against HIV-1 []. Its mechanism of action is compared to other noncompetitive allosteric antagonists of CCR5, highlighting unique aspects of its receptor blockade.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.